molecular formula C19H40O8 B12716474 2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol CAS No. 93983-22-3

2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol

Cat. No.: B12716474
CAS No.: 93983-22-3
M. Wt: 396.5 g/mol
InChI Key: JYTAOLSNJPFUNZ-UHFFFAOYSA-N
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Description

2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol is a complex organic compound with a molecular formula of C18H38O7. This compound is characterized by multiple hydroxyl groups, making it highly reactive and versatile in various chemical processes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and interact with various molecular targets. These interactions can influence the activity of enzymes and other proteins, making it useful in biochemical studies .

Comparison with Similar Compounds

Properties

CAS No.

93983-22-3

Molecular Formula

C19H40O8

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol

InChI

InChI=1S/C19H40O8/c1-4-17(7-20,8-21)12-25-14-19(6-3,11-24)15-27-16-26-13-18(5-2,9-22)10-23/h20-24H,4-16H2,1-3H3

InChI Key

JYTAOLSNJPFUNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COCC(CC)(CO)COCOCC(CC)(CO)CO

Origin of Product

United States

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